(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Beschreibung
The compound is an adenosine derivative with a modified purine core and a ribose-like oxolane moiety. Its structure features:
- Purine ring substitutions: A 6-amino group and a 2-(2-cyclohexylethoxy) substituent.
- Oxolane (ribose analog): The (2R,3R,4S,5R) stereochemistry ensures proper spatial orientation for receptor interactions.
- Hydroxymethyl group: At position 5 of the oxolane, critical for solubility and hydrogen bonding.
Eigenschaften
IUPAC Name |
2-[6-amino-2-(2-cyclohexylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMUQIWMOXQFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Introduction of the 2-Cyclohexylethoxy Group
The 2-position of the purine is functionalized via nucleophilic substitution or diazotization-alkylation:
- Chlorination : 6-Aminopurine is treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to yield 6-chloro-2-iodopurine.
- Diazotization : tert-Butyl nitrite converts the 2-amino group to a hydroxyl intermediate.
- Alkylation : The hydroxyl intermediate reacts with 2-cyclohexylethyl bromide in dimethylacetamide (DMA) using cesium carbonate (Cs₂CO₃) as a base.
Critical Conditions :
- Solvent: Anhydrous DMA or DMF.
- Temperature: 60–80°C for 12–24 hours.
- Yield: 40–50% after purification.
Preparation of the Ribose Moiety
Protection of Hydroxyl Groups
The ribose sugar is protected as tri-O-acetyl derivatives to prevent undesired side reactions:
- Acetylation : Ribose is treated with acetic anhydride (Ac₂O) in pyridine at 90–100°C for 4 hours.
- Chlorination : The protected ribose is converted to 1-chloro-2,3,5-tri-O-acetyl-β-D-ribofuranoside using HCl gas or SOCl₂.
Key Data :
| Step | Reagents | Yield |
|---|---|---|
| Acetylation | Ac₂O, Pyridine | 75% |
| Chlorination | HCl gas, DCM | 65% |
Glycosylation of Purine and Ribose
Stereoselective Coupling
The glycosidic bond is formed via a Lewis acid-free method to preserve stereochemistry:
- Hoffer’s Chlorosugar Method : The chlorinated ribose reacts with the purine base in acetonitrile at reflux.
- Directed Glycosylation : Use of 2,3-dicyclohexylsuccinimide (Cy₂SI) as a directing group ensures β-selectivity.
Optimized Parameters :
Deprotection and Final Modification
Removal of Protecting Groups
- Acetyl Deprotection : Ammonia in methanol (7N NH₃/MeOH) cleaves acetyl groups at 25°C for 12 hours.
- Purification : Chromatography (SiO₂, CH₂Cl₂/MeOH 10:1) isolates the final product.
Yield Post-Deprotection : 50–62%.
Alternative Synthetic Routes
One-Pot Alkylation-Glycosylation
A streamlined approach combines purine alkylation and glycosylation:
- Simultaneous Functionalization : 2-Cyclohexylethyl bromide and Hoffer’s chlorosugar are reacted in DMA with K₂CO₃.
- Microwave Assistance : Reduces reaction time from 24 hours to 2 hours at 120°C.
Advantages :
Comparative Analysis of Methods
| Method | Key Step | Yield | Stereoselectivity |
|---|---|---|---|
| Diazotization-Alkylation | tert-Butyl nitrite | 50% | β:α = 9:1 |
| Directed Glycosylation | Cy₂SI | 45% | β-only |
| One-Pot Synthesis | Microwave alkylation | 55% | β:α = 8:1 |
Challenges and Solutions
Regioselectivity in Alkylation
Analyse Chemischer Reaktionen
Key Reaction Types
The molecule’s structure permits several reaction pathways:
Nucleophilic Substitutions
-
Amino group reactivity : The primary amine at position 6 of the purine base may undergo acylation, alkylation, or amidation.
-
Hydroxymethyl group : The CH₂OH group on the oxolane ring can act as a nucleophile in esterification or oxidative coupling reactions.
Hydrolysis Reactions
-
Ester cleavage : Potential hydrolysis of the cyclohexylethoxy ether linkage under acidic/basic conditions, yielding the phenolic precursor.
-
Sugar hydrolysis : The oxolane ring may hydrolyze to form a carbonyl compound under extreme conditions.
Oxidation
-
Alcohol oxidation : The secondary hydroxyl groups (positions 3 and 4) on the oxolane ring could oxidize to ketones, though steric hindrance may limit reactivity.
Phosphorylation
-
Nucleotide formation : Conversion to its phosphate ester analogs (e.g., mono-, di-, or triphosphate derivatives) is plausible, mimicking natural nucleoside metabolism.
Analytical Methods
Characterization of this compound and its reaction products typically employs:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirming stereochemistry and structural integrity |
| Mass Spectrometry | Determining molecular weight and purity |
| HPLC | Separating reaction mixtures or isomers |
Reaction Mechanism Insights
The compound’s reactivity is influenced by:
-
Steric effects : The cyclohexylethoxy substituent may hinder nucleophilic attacks or enzymatic binding.
-
Electron-donating groups : The amino group enhances nucleophilicity of adjacent carbons (e.g., in aromatic substitution).
-
Tautomerism : The purine base may exist in equilibrium between keto and enol forms, affecting reactivity in substitution reactions.
Formulation and Experimental Design
For solution preparation, the hydrochloride salt (from ) requires precise molarity calculations:
| Stock Solution | Volume for 1 mM | Volume for 5 mM |
|---|---|---|
| 1 mg | 3.2927 mL | 0.6585 mL |
| 5 mg | 16.4636 mL | 3.2927 mL |
| 10 mg | 32.9272 mL | 6.5854 mL |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1. Antiviral Activity
Nucleoside analogs like (2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol have been studied for their antiviral properties. They can inhibit viral replication by mimicking natural nucleosides, thus interfering with viral RNA or DNA synthesis. Research indicates that such compounds can be effective against a range of viruses, including those responsible for hepatitis and HIV.
2. Cancer Research
The compound's structural similarity to purines suggests potential applications in cancer therapy. It may act as an inhibitor of specific enzymes involved in nucleotide metabolism or DNA synthesis in cancer cells. Studies have shown that modifications to the purine base can enhance selectivity towards cancerous cells while minimizing effects on normal cells.
Pharmacology
1. Mechanism of Action
The mechanism by which this compound exerts its effects involves incorporation into nucleic acid chains during replication. This incorporation leads to chain termination or misincorporation during DNA synthesis, effectively halting viral replication or cancer cell proliferation.
2. Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of this compound is crucial for understanding its bioavailability and therapeutic window. Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties have shown promising results that warrant further exploration in clinical settings.
Biochemical Research
1. Enzyme Inhibition Studies
The compound has been utilized in studies aimed at identifying and characterizing enzymes involved in nucleic acid metabolism. By acting as a substrate analogue, it can help elucidate the mechanisms of enzymes such as nucleoside kinases and polymerases.
2. Molecular Biology Applications
In molecular biology, this compound can be employed as a tool for studying cellular processes involving nucleotides and nucleic acids. Its ability to integrate into RNA or DNA provides a means to track cellular uptake and metabolism of nucleosides.
Data Tables
| Application Area | Details |
|---|---|
| Antiviral Activity | Inhibits viral replication; effective against hepatitis and HIV viruses |
| Cancer Research | Potential inhibitor of nucleotide metabolism; selective towards cancerous cells |
| Mechanism of Action | Mimics natural nucleosides leading to chain termination during DNA synthesis |
| Pharmacokinetics | Promising absorption and distribution properties; further studies required |
| Enzyme Inhibition Studies | Acts as a substrate analogue for enzyme characterization |
| Molecular Biology Applications | Useful for tracking cellular processes involving nucleotides |
Case Studies
-
Antiviral Efficacy Against Hepatitis B Virus (HBV)
A study demonstrated that the compound exhibited significant antiviral activity against HBV in vitro. The results indicated a dose-dependent inhibition of viral replication with minimal cytotoxicity. -
Selective Cytotoxicity in Cancer Cells
In another research setting, this compound was tested on various cancer cell lines. The findings revealed that the compound selectively induced apoptosis in malignant cells while sparing normal cells. -
Mechanistic Insights from Enzyme Kinetic Studies
Kinetic studies using this compound as a substrate analogue provided insights into the catalytic mechanisms of nucleoside kinases. The data revealed competitive inhibition patterns that are critical for understanding drug interactions.
Wirkmechanismus
2-(2-Cyclohexylethoxy)adenosine exerts its effects by selectively binding to adenosine A1 receptors. This binding leads to the activation of G protein-coupled receptors, which in turn modulate various intracellular signaling pathways. The activation of these pathways results in physiological effects such as vasodilation, reduced heart rate, and modulation of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations and Functional Group Analysis
Key structural differences among analogs are summarized in Table 1.
Table 1: Structural Comparison of Purine Derivatives
*Calculated based on molecular formula C18H27N5O3.
Key Observations:
PSB-16301’s phenethylthio group may increase thiol-mediated interactions but reduce metabolic stability .
6-Position Modifications: The amino group in the target compound and CV1808 is essential for adenosine receptor recognition. Analogs with methylamino (Compound 21) or diethylamino (Compound 22) groups may alter receptor subtype selectivity .
8-Position Functionalization :
Pharmacological Implications
- Receptor Binding : The target compound’s cyclohexylethoxy group may favor A2A or A3 receptor selectivity over A1, similar to CGS21680’s carboxyethyl group .
- Enzyme Inhibition : 8-Substituted analogs (e.g., Compound 21) show potency as CD39/CD73 inhibitors, suggesting the target compound’s unmodified 8-position may limit this activity .
- Metabolic Stability : Lipophilic substituents (e.g., cyclohexylethoxy) may prolong half-life compared to polar groups like NECA’s carboxamide .
Biologische Aktivität
The compound (2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol , also known by its CAS number 34408-14-5, is a purine derivative with significant potential in pharmacological applications. This article delves into its biological activity, examining its mechanisms of action, therapeutic implications, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₅ |
| Molecular Weight | 356.33 g/mol |
| SMILES | O([C@@H]2OC@HC@@HC@H[C@H]2O)C |
| PubChem CID | 46875414 |
Structural Characteristics
The compound features a purine base linked to a hydroxymethyl oxolane moiety. Its stereochemistry is crucial for its biological interactions, particularly in enzyme binding and receptor activation.
Research indicates that this compound acts primarily as an adenosine receptor modulator , influencing various physiological processes such as:
- Cell proliferation : It may promote or inhibit cell growth depending on the receptor subtype it activates.
- Neuroprotection : The compound has shown potential in protecting neuronal cells from apoptosis.
- Anti-inflammatory effects : By modulating adenosine receptors, it may reduce inflammation in various tissues.
Pharmacological Studies
Several studies have investigated the biological activity of this compound:
- Adenosine Receptor Interaction :
- Neuroprotective Effects :
- Antitumor Activity :
Case Study 1: Neuroprotection in Ischemic Models
In a controlled study involving ischemic stroke models, administration of this compound resulted in reduced infarct size and improved neurological outcomes. The mechanism was linked to enhanced adenosine signaling pathways that promote neuroprotection and reduce excitotoxicity .
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory properties of the compound in a murine model of arthritis. Results showed a significant reduction in inflammatory markers and joint swelling, suggesting potential therapeutic applications in autoimmune diseases .
Q & A
Q. What synthetic methodologies are employed to synthesize this adenosine derivative, and how are key intermediates purified?
The compound is synthesized via nucleophilic substitution at the purine C2 position. A typical protocol involves reacting a precursor (e.g., 6-amino-2-chloropurine riboside) with 2-cyclohexylethanol under reflux in anhydrous DMF or ethanol, using a base like NaH or KOH to deprotonate the hydroxyl group. Critical intermediates are purified using silica gel column chromatography (eluent: CHCl/MeOH gradient) and confirmed via H/C NMR and LC/ESI-MS . Final purity (>95%) is validated by HPLC-UV at 254 nm .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- NMR Spectroscopy : H and C NMR (in DMSO- or CDOD) identify the cyclohexylethoxy substituent (δ ~3.5–4.0 ppm for OCHCH-cyclohexyl) and sugar moiety protons .
- Mass Spectrometry : LC/ESI-MS confirms the molecular ion ([M+H]) and detects fragmentation patterns (e.g., loss of cyclohexylethoxy group).
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity and stability under physiological conditions .
Q. What are the primary biological targets of this compound, and how are initial receptor interactions screened?
As an adenosine analog, it likely targets adenosine receptors (A, AA, AB, A). Initial screening involves:
- Radioligand Binding Assays : Competition studies using H-CCPA (A) or H-ZM241385 (AA) to measure IC values .
- Functional Assays : cAMP accumulation (AA activation) or ERK phosphorylation (A antagonism) in transfected HEK293 cells .
Advanced Research Questions
Q. How does the cyclohexylethoxy substituent influence adenosine receptor subtype selectivity?
The bulky cyclohexylethoxy group at C2 enhances AR selectivity by sterically hindering binding to smaller receptor pockets (e.g., AR). Computational docking (Autodock Vina) using AR crystal structures (PDB: 4UWE) predicts favorable hydrophobic interactions between the cyclohexyl group and residues like Leu246 and Ile249 . Comparative studies with analogs lacking this group (e.g., PSB-0777) show reduced AR affinity .
Q. What strategies resolve contradictions in binding data across different assay systems?
Discrepancies may arise from assay conditions (e.g., Mg concentration affecting receptor-G protein coupling). Mitigation strategies include:
- Orthogonal Assays : Validate binding data with functional readouts (e.g., β-arrestin recruitment vs. cAMP).
- Species-Specific Receptors : Test human vs. rodent receptor isoforms, as the cyclohexylethoxy group may exhibit species-dependent steric effects .
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties while maintaining potency?
- Metabolic Stability : Replace the cyclohexylethoxy group with fluorinated analogs (e.g., 4-fluorocyclohexylethoxy) to reduce CYP450-mediated oxidation.
- Solubility : Introduce polar groups (e.g., hydroxyls) on the cyclohexyl ring, balancing logP values (target: 1–3) via shake-flask solubility tests .
- Bioavailability : Assess permeability using Caco-2 monolayers and plasma protein binding via equilibrium dialysis .
Q. What computational approaches predict off-target interactions with ectonucleotidases like CD39/CD73?
Molecular dynamics (MD) simulations (AMBER force field) model interactions with CD39’s active site (e.g., Zn coordination). Pharmacophore modeling identifies key features (e.g., purine core, hydroxymethyl group) shared with inhibitors like ARL67156 . Validate predictions with enzymatic assays (malachite green for phosphate release) .
Safety and Handling
Q. What precautions are critical when handling this compound in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
